molecular formula C20H24N5.CH3O4S<br>C21H27N5O4S B12698556 Einecs 278-804-8 CAS No. 77967-46-5

Einecs 278-804-8

Cat. No.: B12698556
CAS No.: 77967-46-5
M. Wt: 445.5 g/mol
InChI Key: FAXQHWBWFZSVTO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide can be synthesized through the reaction of diphenylphosphine oxide with 2,4,6-trimethylbenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through techniques such as recrystallization or chromatography to achieve the required purity for its applications .

Chemical Reactions Analysis

Types of Reactions

Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide involves the absorption of light energy, which leads to the formation of reactive species such as free radicals. These reactive species initiate the polymerization of monomers, leading to the formation of polymers. The compound’s molecular targets include the double bonds in monomers, which are activated by the reactive species to form polymer chains .

Comparison with Similar Compounds

Similar Compounds

    Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide: (Einecs 278-355-8)

    (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: (Einecs 278-355-8)

Uniqueness

Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide is unique due to its high efficiency as a photoinitiator and its ability to initiate polymerization under mild conditions. Compared to similar compounds, it offers better control over the polymerization process and produces polymers with desirable properties .

Properties

CAS No.

77967-46-5

Molecular Formula

C20H24N5.CH3O4S
C21H27N5O4S

Molecular Weight

445.5 g/mol

IUPAC Name

N-benzyl-N-methyl-4-[(1,2,5-trimethylpyrazol-2-ium-3-yl)diazenyl]aniline;methyl sulfate

InChI

InChI=1S/C20H24N5.CH4O4S/c1-16-14-20(25(4)24(16)3)22-21-18-10-12-19(13-11-18)23(2)15-17-8-6-5-7-9-17;1-5-6(2,3)4/h5-14H,15H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

FAXQHWBWFZSVTO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](N1C)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.COS(=O)(=O)[O-]

Origin of Product

United States

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